An In-Depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose (DMF): Synthesis and Characterization
An In-Depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose (DMF): Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Deoxy-1-morpholino-D-fructose (DMF), a key Amadori rearrangement product. It details the synthesis of DMF through the Maillard reaction of D-fructose and morpholine (B109124), outlines purification methodologies, and provides a thorough guide to its characterization using modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, this guide explores the biological significance of DMF, particularly its role in the context of fructosamines and the intracellular deglycation pathway involving fructosamine (B8680336) 3-kinase. This document is intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and diagnostics.
Introduction
1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic ketoamine formed through the non-enzymatic reaction between D-fructose and the secondary amine, morpholine. This reaction is a classic example of the Amadori rearrangement, a cornerstone of the Maillard reaction cascade. Amadori products, such as DMF, are of significant interest in food chemistry, where they contribute to flavor and color development, and in biomedical research due to their association with the formation of advanced glycation end-products (AGEs) in vivo. DMF serves as a stable, well-defined model compound for studying the broader class of fructosamines, which are biomarkers for glycemic control in diabetes mellitus.[1][2][3] Its structural similarity to the fructosamine moieties found on glycated proteins makes it an invaluable tool for developing and standardizing fructosamine assays.[4] This guide will provide a detailed exploration of the synthesis and characterization of this important molecule.
Synthesis of 1-Deoxy-1-morpholino-D-fructose (DMF)
The synthesis of DMF is achieved through the Amadori rearrangement, which involves the condensation of a reducing sugar (D-fructose) with a primary or secondary amine (morpholine), followed by an intramolecular rearrangement of the initially formed glycosylamine.
Reaction Principle: The Amadori Rearrangement
The synthesis of 1-Deoxy-1-morpholino-D-fructose proceeds via the Amadori rearrangement. This reaction begins with the nucleophilic attack of the secondary amine, morpholine, on the carbonyl carbon of the open-chain form of D-fructose, forming an unstable hemiaminal. Subsequent dehydration leads to the formation of a cationic iminium intermediate (Schiff base). The key step of the Amadori rearrangement is the tautomerization of this iminium ion to a more stable enaminol, which then rearranges to the final 1-amino-1-deoxy-2-ketose product, in this case, 1-Deoxy-1-morpholino-D-fructose.
Experimental Protocols
Two primary methods for the synthesis of Amadori compounds are the fusion method and the syrup method.[5]
2.2.1. Fusion Method
This method involves heating a dry, equimolar mixture of D-fructose and morpholine.
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Procedure:
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Thoroughly mix equimolar amounts of D-fructose and morpholine in a round-bottom flask.
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Heat the mixture at 70-80°C for approximately 2 hours with constant stirring. The mixture will turn into a brown, viscous product.
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Dissolve the resulting brown product in hot ethanol (B145695).
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Allow the solution to cool to induce crystallization of 1-Deoxy-1-morpholino-D-fructose.
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Collect the crystals by filtration and wash with cold ethanol.
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Further purification can be achieved by recrystallization from hot ethanol.
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Expected Yield: 10-30%[5]
2.2.2. Syrup Method
This method is performed in an aqueous solution, often with an acid catalyst to facilitate the reaction.
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Procedure:
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Prepare a mixture of D-fructose, morpholine, and a catalytic amount of a weak acid (e.g., acetic acid) in water. A typical molar ratio is 1:1.1-1.4:0.002-0.02 (fructose:morpholine:acid) in a minimal amount of water (e.g., 2.5-3 parts water to 1 part fructose).[5]
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Heat the mixture to 100°C for 10-30 minutes, during which the solution will darken.[5]
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Cool the reaction mixture.
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Purify the product using ion-exchange chromatography to remove unreacted starting materials and by-products.
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The collected fractions containing the product can be concentrated under reduced pressure and the product crystallized from hot ethanol.
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Purification
Purification of Amadori compounds can be challenging due to their polarity and the presence of unreacted starting materials and side products.
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Crystallization: As described in the synthesis protocols, crystallization from hot ethanol is a common and effective method for purifying DMF.
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Ion-Exchange Chromatography: This technique is particularly useful for the syrup method to separate the charged Amadori product from the neutral unreacted fructose (B13574). A cation-exchange resin can be used, eluting with a gradient of a volatile buffer (e.g., ammonium (B1175870) formate) or a weak acid.
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Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and the purity of the fractions obtained during column chromatography. A typical mobile phase would be a mixture of polar organic solvents such as acetonitrile (B52724) and water.
Characterization of 1-Deoxy-1-morpholino-D-fructose (DMF)
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of the synthesized DMF.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₆[6] |
| Molecular Weight | 249.26 g/mol [6] |
| Appearance | White to off-white powder |
| Melting Point | 147 °C |
| Solubility | Soluble in water and methanol (B129727) |
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Amadori compounds. The spectra can confirm the formation of the C-1 methylene (B1212753) group and the C-2 carbonyl group, which are characteristic of the Amadori rearrangement product. The 13C NMR spectra of Amadori compounds typically show that the β-pyranose form is predominant in solution.[7]
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Experimental Protocol for NMR Spectroscopy:
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Dissolve 5-10 mg of the purified DMF in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
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Expected ¹H NMR Spectral Features:
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Signals corresponding to the protons of the morpholine ring.
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A characteristic signal for the newly formed methylene group at the C-1 position of the fructose moiety.
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Complex multiplets for the protons on the sugar backbone (C-3 to C-6).
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Expected ¹³C NMR Spectral Features:
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A signal for the carbonyl carbon at the C-2 position.
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Signals for the carbons of the morpholine ring.
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Signals for the carbons of the fructose backbone (C-1, C-3 to C-6).
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3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized DMF and to obtain structural information through fragmentation analysis.
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Experimental Protocol for Mass Spectrometry:
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Prepare a dilute solution of the purified DMF in a suitable solvent (e.g., methanol or acetonitrile/water).
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Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.
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Expected Mass Spectrum:
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A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 250.1.
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The fragmentation pattern of Amadori compounds often involves neutral losses of water molecules from the sugar moiety.
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3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the DMF molecule.
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Experimental Protocol for FTIR Spectroscopy (Powder Sample):
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Prepare a KBr pellet by mixing a small amount of the powdered DMF sample with dry potassium bromide (KBr) powder in a mortar and pestle.
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Press the mixture into a thin, transparent pellet using a hydraulic press.
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Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal and apply pressure.
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Record the infrared spectrum over the range of 4000-400 cm⁻¹.
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Expected FTIR Spectral Features:
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A strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.
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C-H stretching vibrations of the morpholine and fructose moieties in the 3000-2800 cm⁻¹ region.
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A characteristic absorption band for the C=O stretching of the ketone group around 1720-1700 cm⁻¹.
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C-O stretching and O-H bending vibrations in the fingerprint region (1400-900 cm⁻¹).
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Biological Significance and Signaling Pathways
DMF, as a stable fructosamine, plays a significant role in biomedical research, particularly in the context of diabetes and its complications. Fructosamines are formed by the glycation of serum proteins, primarily albumin, and their levels reflect the average blood glucose concentrations over the preceding 2-3 weeks.[1][3]
Role in Glycation and as a Biomarker
The non-enzymatic glycation of proteins, leading to the formation of fructosamines, is a key process in the pathophysiology of diabetic complications. These glycated proteins can undergo further reactions to form irreversible advanced glycation end-products (AGEs), which contribute to tissue damage. DMF serves as a crucial standard in the development and calibration of clinical assays for measuring total fructosamine levels in serum, aiding in the management of diabetes.
Involvement in the Fructosamine 3-Kinase (FN3K) Pathway
Recent research has identified an intracellular "deglycation" pathway involving the enzyme fructosamine 3-kinase (FN3K).[8] This enzyme phosphorylates fructosamine residues on proteins, leading to their destabilization and subsequent removal. DMF has been shown to be a substrate and a competitive inhibitor of FN3K.[8] This pathway represents a potential cellular defense mechanism against the accumulation of glycated proteins.
References
- 1. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fructosamine and glycated hemoglobin as biomarkers of glycemic control in people with type 2 diabetes mellitus and cancer (GlicoOnco study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Usefulness of Serum Fructosamine and HbAlc in Patients with NIDDM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Key Aspects of Amadori Rearrangement Products as Future Food Additives [mdpi.com]
- 6. 1-Deoxy-1-morpholino-D-fructose | C10H19NO6 | CID 220877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fructosamine 3-kinase is involved in an intracellular deglycation pathway in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
